"2-(ethylamino)-N-(2-methoxyphenyl)acetamide" synthesis and characterization
"2-(ethylamino)-N-(2-methoxyphenyl)acetamide" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of the molecule 2-(ethylamino)-N-(2-methoxyphenyl)acetamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale for the proposed protocols. It emphasizes a self-validating system of synthesis and analysis to ensure the production and confirmation of a high-purity final compound.
Introduction and Strategic Overview
2-(ethylamino)-N-(2-methoxyphenyl)acetamide is a substituted acetamide derivative. The N-aryl acetamide scaffold is a common feature in a variety of pharmacologically active compounds, making the synthesis and characterization of novel analogues a subject of interest in medicinal chemistry.[1][2] This guide outlines a robust and logical two-step synthetic pathway, beginning with commercially available starting materials.
The strategic approach involves the initial formation of a chloroacetamide intermediate, which is then subjected to nucleophilic substitution to introduce the ethylamino group. This common yet effective strategy allows for modular synthesis where different amines could be substituted to create a library of related compounds.[3][4] Following synthesis, a suite of analytical techniques is detailed to provide unambiguous structural confirmation and purity assessment.
Synthetic Pathway and Experimental Protocols
The synthesis of the target compound is logically approached via a two-step process. First, the acylation of 2-methoxyaniline with chloroacetyl chloride forms the key intermediate, 2-chloro-N-(2-methoxyphenyl)acetamide. This intermediate is then reacted with ethylamine to yield the final product through a nucleophilic substitution reaction.
Caption: Proposed two-step synthesis workflow for 2-(ethylamino)-N-(2-methoxyphenyl)acetamide.
Step 1: Synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide
The initial step is an N-acylation reaction. 2-methoxyaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or potassium carbonate, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and halt the reaction.[5][6] Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve the reactants. The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction before being allowed to proceed at room temperature.[6]
Protocol:
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To a solution of 2-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool the mixture to 0°C using an ice bath.
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Add a solution of chloroacetyl chloride (1.1 eq) in dry DCM dropwise over 15-20 minutes, ensuring the temperature remains below 5°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 2-chloro-N-(2-methoxyphenyl)acetamide.[7]
Step 2: Synthesis of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide
This step involves a classic SN2 reaction where the ethylamine acts as the nucleophile, displacing the chloride on the α-carbon of the acetamide intermediate.[3] A base such as potassium carbonate is often included to scavenge the proton from the ethylamine after it attacks, preventing the formation of an ammonium salt and ensuring the amine remains nucleophilic. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Protocol:
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Combine the synthesized 2-chloro-N-(2-methoxyphenyl)acetamide (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 mL/mmol) in a round-bottom flask.
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Add ethylamine (a 2.0 M solution in THF or as a 70% aqueous solution, 1.5 eq) to the suspension.
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Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
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Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, 2-(ethylamino)-N-(2-methoxyphenyl)acetamide.
Characterization and Structural Elucidation
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure.
Caption: Workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their chemical environments. Key expected signals include:
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A triplet and a quartet corresponding to the ethyl group (-CH₂-CH₃).
-
A singlet for the methylene group (-NH-CH₂-C=O).
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A singlet for the methoxy group (-OCH₃).
-
A broad singlet for the secondary amine proton (-NH-).
-
A distinct set of multiplets in the aromatic region (approx. 6.8-8.4 ppm) for the four protons on the substituted benzene ring.[8]
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A broad singlet for the amide proton (-NH-C=O).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals would include those for the ethyl group, the methylene carbon, the methoxy carbon, the carbonyl carbon (typically >165 ppm), and the six unique carbons of the 2-methoxyphenyl ring.[9]
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Description |
| ~1.1-1.3 | Triplet, 3H (CH₃ of ethyl) |
| ~2.6-2.8 | Quartet, 2H (CH₂ of ethyl) |
| ~3.4 | Singlet, 2H (CH₂ adjacent to C=O) |
| ~3.8-3.9 | Singlet, 3H (OCH₃) |
| ~6.8-7.2 | Multiplet, 3H (Aromatic CH) |
| ~8.2-8.4 | Multiplet, 1H (Aromatic CH) |
| (Broad) | Singlet, 1H (NH of ethylamino) |
| (Broad) | Singlet, 1H (NH of amide) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass, further validating the elemental composition. The predicted monoisotopic mass is 208.1212 g/mol .[10] Fragmentation patterns can also offer structural clues.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected that correspond to the amide and amine functionalities.[11][12]
| Expected IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group & Vibration | | 3300 - 3400 | N-H stretch (secondary amine and amide) | | 2850 - 3000 | C-H stretch (aliphatic and aromatic) | | ~1670 | C=O stretch (amide I band) | | ~1530 | N-H bend (amide II band) | | 1200 - 1300 | C-N stretch | | 1000 - 1100 | C-O stretch (methoxy ether) |
Physicochemical and Safety Data
A summary of key identifiers and properties for 2-(ethylamino)-N-(2-methoxyphenyl)acetamide is provided below.
| Property | Value | Reference |
| CAS Number | 900641-64-7 | [13] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [10] |
| Molecular Weight | 208.26 g/mol | |
| Physical Form | Expected to be an oil or low-melting solid | |
| InChI Key | IJULYUFRVVVJST-UHFFFAOYSA-N |
Safety Information: The compound is classified with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times when handling this chemical and its precursors. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed a logical and well-grounded approach to the synthesis and characterization of 2-(ethylamino)-N-(2-methoxyphenyl)acetamide. By following the two-step synthetic protocol rooted in fundamental organic reactions—N-acylation followed by nucleophilic substitution—researchers can reliably produce the target compound. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a robust framework for verifying the structural integrity and purity of the final product. This systematic methodology ensures a high degree of confidence in the synthesized material, which is essential for its potential application in further research and drug development endeavors.
References
-
NextSDS. (n.d.). 2-(ethylamino)-N-(2-methoxyphenyl)acetamide — Chemical Substance Information. Retrieved from [Link][13]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link][7]
-
PrepChem.com. (n.d.). Synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Retrieved from [Link][6]
-
PubChemLite. (n.d.). 2-(ethylamino)-n-(2-methoxyphenyl)acetamide. Retrieved from [Link][10]
-
Mancilla, T., et al. (2003). Synthesis and characterization of new 2-(alkylamino)acetamides. ARKIVOC, 2003(xi), 37-47. Retrieved from [Link][3]
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link][12]
-
The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. Retrieved from [Link][9]
-
Mistry, J., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetic. Molecules, 28(14), 5389. Retrieved from [Link][1]
-
Chkirate, M., et al. (2019). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. IUCrData, 4(2), x190083. Retrieved from [Link][2]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide | 91131-30-5 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. PubChemLite - 2-(ethylamino)-n-(2-methoxyphenyl)acetamide (C11H16N2O2) [pubchemlite.lcsb.uni.lu]
- 11. N-(2-Methoxyphenyl)acetamide(93-26-5) IR Spectrum [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. nextsds.com [nextsds.com]
